![molecular formula C19H15ClN4O B2498106 1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-04-9](/img/structure/B2498106.png)

1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

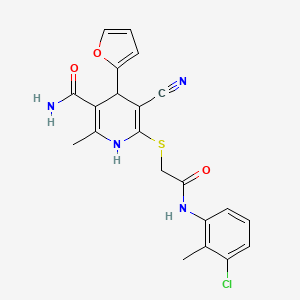

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves multi-step processes including condensation reactions, aza-Wittig reactions, and cyclo-condensation, employing a variety of reagents and conditions to introduce the desired substituents on the pyrimidinone ring. For instance, the synthesis of similar compounds has been achieved through reactions starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, leading to derivatives with antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016). Another example involves a green synthetic approach using l-Proline to catalyze a one-pot four-component reaction producing pyrano pyrimidine carboxylate derivatives (Yadav, Lim, Kim, & Jeong, 2021).

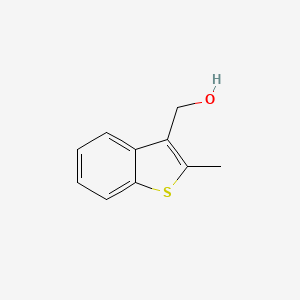

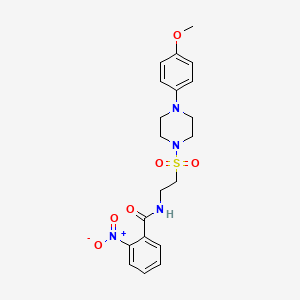

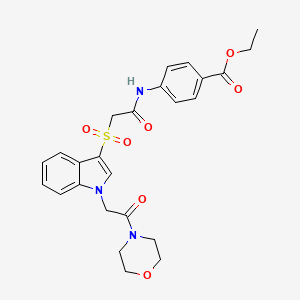

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones has been elucidated through various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry, complemented by elemental analysis. The presence of substituents like the 3-chlorophenyl and 2-methylphenyl groups influences the electronic structure and potential intermolecular interactions of these compounds. For instance, studies on isostructural compounds have highlighted the role of hydrogen bonding in determining the molecular conformation and packing in the solid state (Portilla et al., 2005).

Applications De Recherche Scientifique

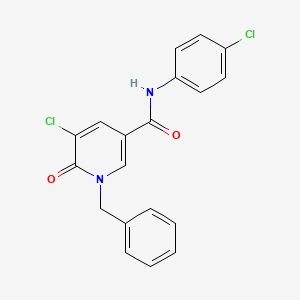

Antimicrobial and Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds including pyrazolo[3,4-d]pyrimidine derivatives, which showed significant in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

A research by Harden, Quinn, and Scammells (1991) focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing they possess A1 adenosine receptor affinity. The study found specific substituents that enhanced overall activity, with one compound showing the most potent activity with an IC50 of 6.4 x 10(-6) M (Harden, Quinn, & Scammells, 1991).

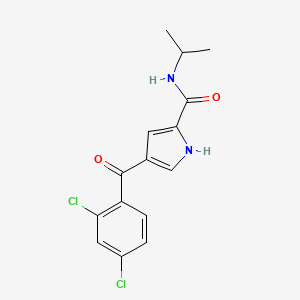

Antiviral Activity

Tantawy, Nasr, El-Sayed, and Tawfik (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4-one, which demonstrated strong in vitro antiviral activity against herpes simplex virus type-1 (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Herbicidal Activity

Luo, Zhao, Zheng, and Wang (2017) studied pyrazolo[3,4-d]pyrimidin-4-one derivatives for their herbicidal activity. Certain compounds showed good inhibition activities against the roots of Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Hydrogen-Bonded Chains

Portilla, Quiroga, Cobo, Low, and Glidewell (2005) investigated hydrogen-bonded chains in isomorphous structures containing pyrazolo[3,4-d]pyrimidine. This study contributes to understanding the molecular interactions and structural chemistry of such compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c1-13-5-2-3-6-14(13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-4-7-15(20)9-16/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHICRFRSNBYZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)

![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)

![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)